1H-borole, 2,3-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.
Preparation Methods
The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions
Chemical Reactions Analysis
1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.
Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.
Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.
Scientific Research Applications
1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other boron-containing compounds.
Biology: Boron-containing compounds have shown potential in drug design and development due to their unique electronic properties.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy and as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:
Pyrrole: Unlike boroles, pyrroles contain a nitrogen atom and exhibit aromatic character.
Furan: Furan contains an oxygen atom and is also aromatic, contrasting with the anti-aromatic nature of boroles.
Cyclopentadiene: This compound is similar in structure but lacks the boron atom, resulting in different electronic properties. The uniqueness of 1H-borole, 2,3-dihydro-1-phenyl- lies in its anti-aromatic character and the presence of a three-coordinate boron atom, which imparts distinct reactivity and electronic properties.
Properties
CAS No. |
89377-15-1 |
---|---|
Molecular Formula |
C10H11B |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 |
InChI Key |
OOZDNYDIUQYZMX-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.